2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride
Overview
Description
This compound, also known as α-Isopropylaminohexanophenone (hydrochloride), is an analytical reference standard categorized as a cathinone . It is a crystalline solid with a molecular formula of C15H23NO • HCl and a formula weight of 269.8 . It is hydrophilic, soluble in water, propylene glycol, and ethanol, but only slightly soluble in chloroform .
Molecular Structure Analysis
The molecular structure of this compound includes a hexanone group, a phenyl group, and an isopropylamino group . The InChI code for this compound is InChI=1S/C15H23NO.ClH/c1-4-8-13(15(16)12-9-6-5-7-10-12)14(17)11(2)3;/h5-7,9-11,13,15H,4,8H2,1-3H3;1H .Physical And Chemical Properties Analysis
This compound is a crystalline solid with a molecular weight of 269.8 . It is soluble in DMF (20 mg/ml), DMSO (10 mg/ml), and Ethanol (20 mg/ml) .Scientific Research Applications
Synthesis of Novel Compounds
- 2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride is used in the synthesis of various novel compounds, such as (1-Amino-1-methylethyl)-, (1-amino-1-methylpropyl)- (a-aminobenzyl)-, and (1-aminocyclohexyl)-phenylphosphinic acids (Kabachnik & Medved', 1955).
Development of Therapeutic Agents
- This chemical has potential applications in the development of therapeutic agents, such as in the synthesis of organotin(IV) complexes, which have been evaluated for their cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).
Utility in Biochemical Studies
- It's employed in the study of monoamine oxidase B inactivators, contributing to understanding the biochemical pathways and potential treatment strategies for diseases related to this enzyme (Ding & Silverman, 1993).
Role in Analytical Chemistry
- The compound is useful in analytical chemistry, as seen in the development of AMACE1, which is used for coupling to various analytes for oxidative sugar damage to DNA. This highlights its significance in trace organic analysis (Lu & Giese, 2000).
Application in Coordination Chemistry
- It is involved in the synthesis and characterization of coordination complexes, contributing to the understanding of extended network architectures in coordination chemistry (Fugu et al., 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-phenyl-2-(propan-2-ylamino)hexan-1-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-4-5-11-14(16-12(2)3)15(17)13-9-7-6-8-10-13;/h6-10,12,14,16H,4-5,11H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIXQANEMHNCAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)C1=CC=CC=C1)NC(C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001339973 | |
Record name | N-Isopropylhexanophenone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001339973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride | |
CAS RN |
18296-61-2 | |
Record name | N-Isopropyl hexedrone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018296612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Isopropylhexanophenone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001339973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ISOPROPYL HEXEDRONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MC58D2M9Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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